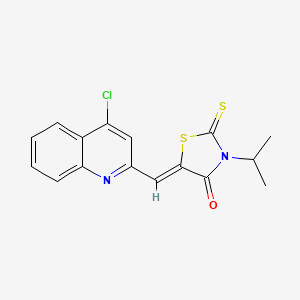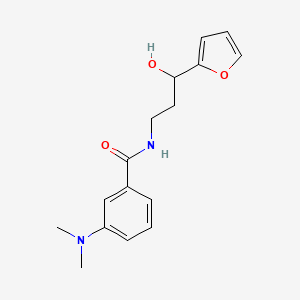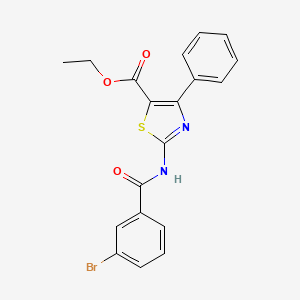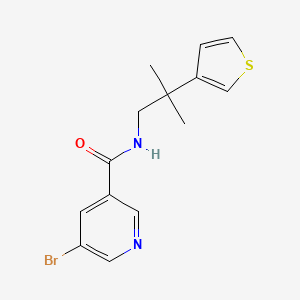
2-(Phenylsulfonyl)-3-((4-(3-(trifluoromethyl)phenoxy)phenyl)amino)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Phenylsulfonyl)-3-((4-(3-(trifluoromethyl)phenoxy)phenyl)amino)prop-2-enenitrile is a useful research compound. Its molecular formula is C22H15F3N2O3S and its molecular weight is 444.43. The purity is usually 95%.
BenchChem offers high-quality 2-(Phenylsulfonyl)-3-((4-(3-(trifluoromethyl)phenoxy)phenyl)amino)prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Phenylsulfonyl)-3-((4-(3-(trifluoromethyl)phenoxy)phenyl)amino)prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation : A study by Alsaedi, Farghaly, and Shaaban (2019) in "Molecules" explored the synthesis of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety. They investigated the antimicrobial activities of new sulfone derivatives, finding that some derivatives demonstrated activity exceeding that of the reference drug. This suggests potential applications in antimicrobial drug development (Alsaedi, Farghaly, & Shaaban, 2019).
EP1 Receptor Selective Antagonists : Naganawa et al. (2006) in "Bioorganic & Medicinal Chemistry" discovered that analogs of a compound structurally similar to 2-(Phenylsulfonyl)-3-((4-(3-(trifluoromethyl)phenoxy)phenyl)amino)prop-2-enenitrile, exhibited optimized antagonist activity for the EP1 receptor, a specific subtype of prostaglandin receptors. This points towards its potential use in developing drugs targeting specific receptor subtypes (Naganawa et al., 2006).
Applications in Nanofiltration Membranes : Liu et al. (2012) in the "Journal of Membrane Science" synthesized novel sulfonated aromatic diamine monomers, incorporating elements similar to 2-(Phenylsulfonyl)-3-((4-(3-(trifluoromethyl)phenoxy)phenyl)amino)prop-2-enenitrile, for creating thin-film composite nanofiltration membranes. These membranes showed improved water flux and dye rejection, indicating its potential use in water treatment technologies (Liu et al., 2012).
Synthesis of Antiviral and Anticancer Compounds : López et al. (2017) in the "Journal of Fluorine Chemistry" developed a synthetic pathway for 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles, starting from methyl-phenylsulfones, related to the chemical compound . These compounds have attracted attention for their potential antiviral and anticancer properties (López et al., 2017).
Polyimide Film Properties : Hu Zhi-zhi (2010) in "Insulating Materials" synthesized a diamine monomer similar in structure to the compound of interest and used it to create fluorinated polyimide films. These films exhibited excellent optical transmittance and solubility in polar organic solvents, suggesting applications in materials science (Hu Zhi-zhi, 2010).
properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[4-[3-(trifluoromethyl)phenoxy]anilino]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N2O3S/c23-22(24,25)16-5-4-6-19(13-16)30-18-11-9-17(10-12-18)27-15-21(14-26)31(28,29)20-7-2-1-3-8-20/h1-13,15,27H/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUQORXQLGSTTG-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)OC3=CC=CC(=C3)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=C(C=C2)OC3=CC=CC(=C3)C(F)(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenylsulfonyl)-3-((4-(3-(trifluoromethyl)phenoxy)phenyl)amino)prop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[3-(benzyloxy)phenyl]acryloyl chloride](/img/structure/B2431435.png)
![6-Cyclopentyl-2-[(2,5-dimethylphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2431437.png)
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide](/img/structure/B2431439.png)
![4-{[5-(2-Bromophenyl)-1,3-oxazol-2-yl]methoxy}-3,5-difluorobenzaldehyde](/img/structure/B2431440.png)




![(E)-methyl 2-((cyclopentanecarbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2431448.png)
![3,4,5-trimethoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2431449.png)



